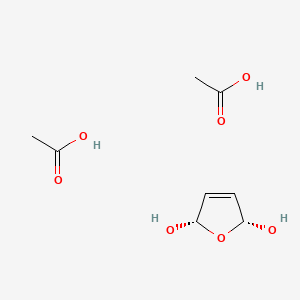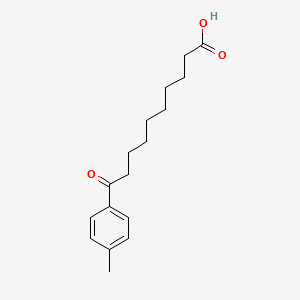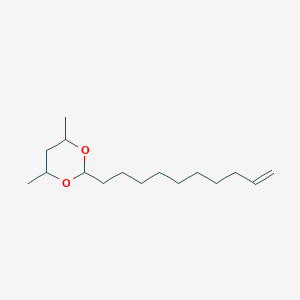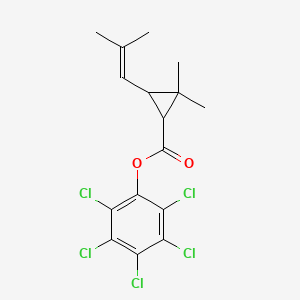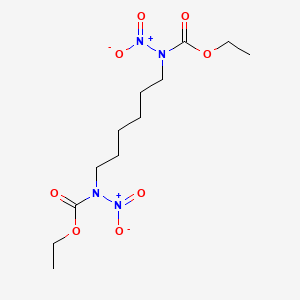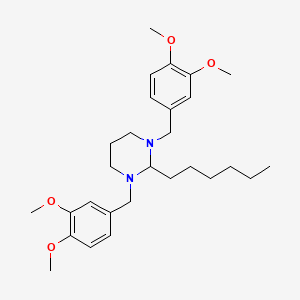
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine is a complex organic compound characterized by its unique structure, which includes two 3,4-dimethoxybenzyl groups attached to a hexahydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine typically involves the reaction of 3,4-dimethoxybenzyl chloride with hexahydropyrimidine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
1,3-Bis(3,4-dimethoxybenzyl)hexahydro-2-pyrimidinyl-N,N-dimethylaniline: Similar structure but with an additional dimethylaniline group.
1,3-Bis(3,4-dimethoxyphenyl)propan-1-one: Similar benzyl groups but different core structure.
Uniqueness
1,3-Bis(3,4-dimethoxybenzyl)-2-hexylhexahydropyrimidine is unique due to its hexahydropyrimidine core, which imparts specific chemical and biological properties not found in other similar compounds
特性
CAS番号 |
5022-80-0 |
|---|---|
分子式 |
C28H42N2O4 |
分子量 |
470.6 g/mol |
IUPAC名 |
1,3-bis[(3,4-dimethoxyphenyl)methyl]-2-hexyl-1,3-diazinane |
InChI |
InChI=1S/C28H42N2O4/c1-6-7-8-9-11-28-29(20-22-12-14-24(31-2)26(18-22)33-4)16-10-17-30(28)21-23-13-15-25(32-3)27(19-23)34-5/h12-15,18-19,28H,6-11,16-17,20-21H2,1-5H3 |
InChIキー |
PKHKLPGASDLLCF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1N(CCCN1CC2=CC(=C(C=C2)OC)OC)CC3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


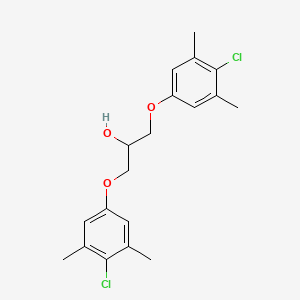
![1-(Furan-2-ylmethyl)-3-[4-(furan-2-ylmethylcarbamoylamino)-2-methylphenyl]urea](/img/structure/B14735584.png)
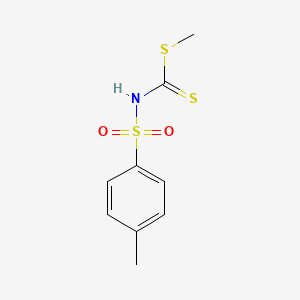
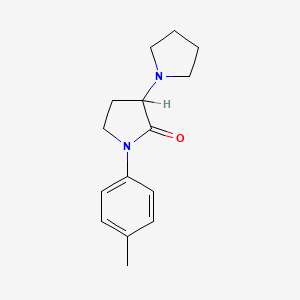
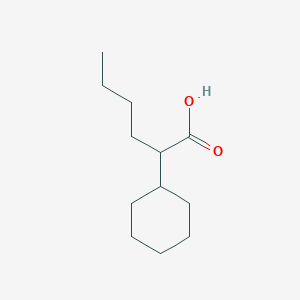
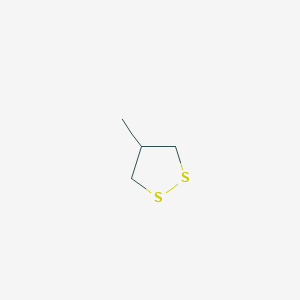
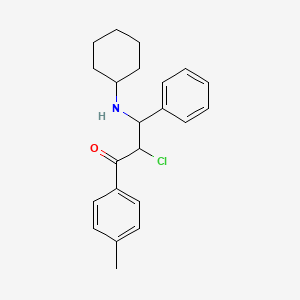
![5-[(Dimethylamino)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14735640.png)

